1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine
Overview
Description
1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 4-methyl group and a 4-chlorobenzylthioacetyl moiety
Preparation Methods
The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the 4-chlorobenzylthioacetyl intermediate. This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like boron trifluoride etherate. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its chemical interactions.
Comparison with Similar Compounds
1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine can be compared with similar compounds such as:
1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-{[(4-methylbenzyl)thio]acetyl}-4-methylpiperidine: The presence of a methyl group instead of chlorine can alter the compound’s properties and applications.
1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperidine: The fluorine substitution can significantly impact the compound’s chemical behavior and potential uses. These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c1-12-6-8-17(9-7-12)15(18)11-19-10-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLNWIWQWVSRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163507 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382153-07-3 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382153-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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